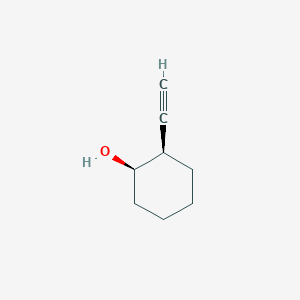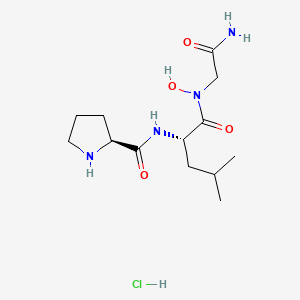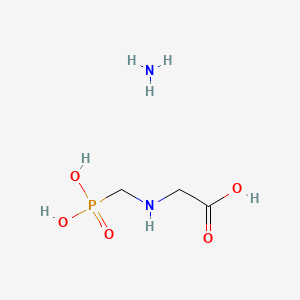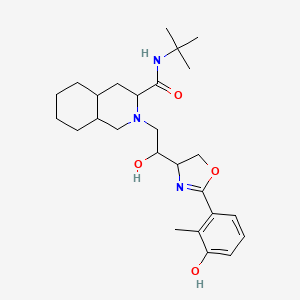![molecular formula C16H13F3O3S B12279347 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)
2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C15H13F3O3S It is characterized by the presence of a methoxybenzyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 5-(trifluoromethyl)benzoic acid.
Formation of Sulfanyl Intermediate: The 4-methoxybenzyl chloride is reacted with a thiol compound to form the 4-methoxybenzyl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 5-(trifluoromethyl)benzoic acid under specific conditions, such as the presence of a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 4-Methoxy-2-(trifluoromethyl)benzoic acid
- 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid
Uniqueness
2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13F3O3S |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O3S/c1-22-12-5-2-10(3-6-12)9-23-14-7-4-11(16(17,18)19)8-13(14)15(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
DLPMFFKSQLMGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)


![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
![(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12279312.png)




![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)
